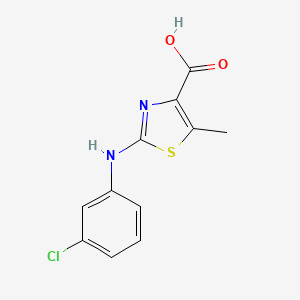

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

Description

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1553413-00-5) is a thiazole-derived compound with a molecular formula of C₁₁H₉ClN₂O₂S and a molar mass of 268.72 g/mol . The molecule features a thiazole core substituted with a 3-chlorophenylamino group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. Key physicochemical properties include:

- Density: 1.501 ± 0.06 g/cm³ (predicted)

- Boiling Point: 461.1 ± 55.0 °C (predicted)

- pKa: 0.96 ± 0.32 (predicted), indicating weak acidity .

The chlorine atom enhances electronegativity and lipophilicity, while the carboxylic acid group enables ionic interactions and solubility in aqueous environments.

Properties

IUPAC Name |

2-(3-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBQILFRSRYGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553413-00-5 | |

| Record name | 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the reaction of 3-chloroaniline with 2-bromo-5-methylthiazole-4-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Substitution: The 3-chlorophenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

- 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1551841-28-1) and 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1551842-02-4): Differ by methoxy (-OCH₃) substituents at positions 2 or 3 on the phenyl ring instead of chlorine. Methoxy groups are bulkier and electron-donating, increasing steric hindrance and reducing acidity (higher pKa) compared to the chloro-substituted analogue . Lower electronegativity of methoxy may reduce binding affinity in targets sensitive to halogen interactions.

Core Heterocycle Modifications

- CX-4945 (5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid): Replaces the thiazole core with a benzo[c][2,6]naphthyridine ring. The carboxylic acid group is retained, but the larger core likely improves kinase selectivity compared to thiazole derivatives.

Functional Group Comparisons

Carboxylic Acid Derivatives

- 5-Methylthiazole-4-carboxylic acid (CAS: 120237-76-5): Lacks the 3-chlorophenylamino and methyl groups. Simpler structure with lower molecular weight (157.18 g/mol) and higher solubility due to reduced hydrophobicity . Limited biological activity due to absence of targeted substituents.

Methyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4):

- Features a bromine atom at position 2 and a methyl ester instead of a carboxylic acid.

- Bromine acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions.

- The ester group reduces acidity (pKa ~4–5) compared to the free carboxylic acid .

Biological Activity

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a chlorophenyl group, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) suggests that the presence of a methyl group at the 5-position and a chlorophenyl group significantly enhances cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | Various Cancer Lines |

| Thiazole Derivative A | 1.61 | Jurkat (Bcl-2) |

| Thiazole Derivative B | 1.98 | A-431 |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of key proteins involved in cancer cell survival.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, thereby improving cognitive functions.

Table 2: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Acetylcholinesterase |

| Coumarin-Thiazole Derivative | 2.7 | Acetylcholinesterase |

Study on Antitumor Activity

A detailed study evaluated the antitumor activity of various thiazole derivatives, including the compound . The results indicated that it exhibited potent cytotoxic effects against human glioblastoma and melanoma cell lines, with significant inhibition rates observed at low concentrations.

Neuroprotective Effects

Another research project focused on the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce neuronal apoptosis and enhance cell viability in models of neurodegeneration.

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation of a chlorophenylamine derivative with a thiazole precursor. Key steps include cyclization under controlled pH (e.g., acidic or basic conditions) and temperature (often 80–100°C) to form the thiazole ring. Evidence from structurally analogous compounds suggests the use of catalysts like p-toluenesulfonic acid for improved cyclization efficiency . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is critical for verifying the thiazole ring structure, chlorophenyl substituents, and carboxylic acid group. For example, the carboxylic proton typically appears as a broad singlet near δ 12–14 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment, especially given the compound’s reported 97% purity in commercial batches .

- Mass Spectrometry (LC-MS): High-resolution MS can confirm the molecular formula (C₁₁H₉ClN₂O₂S) and detect fragmentation patterns unique to the thiazole core .

Q. How is this compound utilized in early-stage drug discovery?

Its thiazole core and chlorophenyl group make it a scaffold for targeting enzymes like cyclooxygenases (COX) or kinases. For example, similar compounds have shown inhibitory activity in enzyme assays, with IC₅₀ values in the micromolar range . Researchers often modify the carboxylic acid group to esters or amides to enhance cell permeability during structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 206–207°C in commercial batches vs. literature reports) may arise from polymorphism or residual solvents. Solutions include:

- Thermogravimetric Analysis (TGA): To rule out solvent retention.

- X-Ray Crystallography: To confirm crystal structure and polymorphism .

- Standardized Recrystallization: Using solvents like ethanol/water mixtures to ensure consistent purity .

Q. What strategies optimize the compound’s stability during long-term storage?

- Lyophilization: For aqueous solutions, lyophilization prevents hydrolysis of the carboxylic acid group.

- Dark, Dry Storage: The chlorophenyl group is susceptible to photodegradation; amber glass vials and desiccants are recommended .

- Purity Monitoring: Regular HPLC checks to detect decomposition products, such as decarboxylated derivatives .

Q. How can computational methods aid in predicting biological targets or metabolic pathways?

- Molecular Docking: Tools like AutoDock Vina can predict binding affinities for targets like COX-2, leveraging the compound’s thiazole-carboxylic acid motif .

- ADMET Prediction: Software such as SwissADME estimates metabolic stability, highlighting potential cytochrome P450 interactions .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

- Dose-Response Curves: Use a minimum of three independent replicates with positive/negative controls (e.g., celecoxib for COX inhibition) .

- Solvent Standardization: DMSO concentration should be ≤0.1% to avoid cytotoxicity artifacts .

- Metabolite Screening: LC-MS/MS can identify active metabolites that may contribute to observed bioactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

Discrepancies may stem from poor pharmacokinetic properties (e.g., rapid clearance). Solutions include:

- Prodrug Design: Esterification of the carboxylic acid to improve bioavailability .

- Pharmacokinetic Profiling: Plasma half-life determination via LC-MS in rodent models .

Q. Why do NMR spectra vary between synthetic batches, and how can this be mitigated?

Variations may arise from tautomerism in the thiazole ring or residual solvents. Mitigation strategies:

- Deuterated Solvent Exchange: Ensure complete solvent removal before NMR analysis.

- Variable Temperature NMR: To identify tautomeric forms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.